(2Z)-3-(4-methoxybenzyl)-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
“(2Z)-3-(4-methoxybenzyl)-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide” is a complex organic compound with a fascinating structure. Let’s break it down:
- The thiazinane ring (a six-membered heterocycle) contains a thiazine core, which is a sulfur-containing ring.
- The phenyl and phenylimino groups contribute aromaticity and reactivity.
- The 4-methoxybenzyl moiety serves as a protective group for phenolic hydroxyls.
Preparation Methods
Synthesis:
One efficient method for preparing the compound involves the reaction of 4-methoxybenzyl chloride (PMB-Cl) with an appropriate amine (e.g., aniline) under mild conditions. The resulting intermediate can then be cyclized to form the thiazinane ring. Ultrasound-assisted reactions have been successful in rapidly producing PMB-protected products .
Industrial Production:
While industrial-scale production methods may vary, the synthetic route typically involves optimizing reaction conditions, scalability, and yield. Safety considerations and cost-effectiveness play crucial roles in large-scale synthesis.
Chemical Reactions Analysis
Reactions:
Cyclization: Formation of the thiazinane ring.
Substitution: PMB-Cl reacts with an amine to form the intermediate.
Oxidation/Reduction: Depending on the context, the compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions:
PMB-Cl: 4-methoxybenzyl chloride
Amine: Aniline or other suitable amines
Base: Often used for cyclization
Solvents: Organic solvents like dichloromethane or acetonitrile
Major Products:
The main product is the titled compound itself, which can be further derivatized for specific applications.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound to related thiazinanes or phenolic derivatives. Its unique structure sets it apart.
Properties
Molecular Formula |
C25H23N3O3S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-oxo-N-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c1-31-21-14-12-18(13-15-21)17-28-23(29)16-22(24(30)26-19-8-4-2-5-9-19)32-25(28)27-20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H,26,30) |
InChI Key |
CVMVRSWYYAUVNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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